3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile
Description
3-[1-(1H-Imidazol-4-yl)ethyl]benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to an ethyl-substituted imidazole ring. Its molecular formula is C₁₂H₁₀N₄ (corrected from , which initially lists an incorrect formula for a different compound). This compound is of interest in medicinal chemistry, particularly for applications in enzyme inhibition or metal coordination due to the imidazole’s Lewis basicity.
Properties
IUPAC Name |
3-[1-(1H-imidazol-5-yl)ethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9(12-7-14-8-15-12)11-4-2-3-10(5-11)6-13/h2-5,7-9H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFISQWLYGQGULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)C2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259765 | |
| Record name | Benzonitrile, 3-[1-(1H-imidazol-5-yl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314931-18-4 | |
| Record name | Benzonitrile, 3-[1-(1H-imidazol-5-yl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314931-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-[1-(1H-imidazol-5-yl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile typically involves the reaction of 1H-imidazole-4-yl ethylamine with benzonitrile under specific conditions. The reaction can be carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a reducing agent like hydrogen gas (H₂) to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition Studies
One of the prominent applications of 3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile is in the development of enzyme inhibitors. Research indicates that derivatives of this compound can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. A study highlighted the systematic development of phenyl-imidazole derivatives, including this compound, which demonstrated improved potency as IDO inhibitors compared to earlier compounds . The binding interactions at the active site of IDO were explored through computational docking studies, revealing significant enhancements in inhibitory activity due to structural modifications .
Antiviral Activity
Another area of interest is the antiviral activity of imidazole derivatives. Research into HIV integrase inhibitors has shown that compounds with similar structures can effectively target viral enzymes, which are crucial for viral replication . The pharmacophore model developed for these inhibitors suggests that this compound could be optimized for enhanced antiviral properties through further structural modifications.
Case Study: IDO Inhibition
In a detailed investigation into IDO inhibition, several derivatives of imidazole were synthesized and tested for their binding affinity and inhibitory potency. The study found that modifications at specific positions on the imidazole ring significantly affected the binding interactions with IDO, leading to compounds that were up to ten-fold more potent than previous inhibitors . This highlights the importance of structural diversity in optimizing drug candidates.
| Compound | Binding Affinity (IC50) | Structural Modifications |
|---|---|---|
| 4-PI | 10 µM | N-cyclohexyl substitution |
| This compound | TBD | Ethyl group at position 1 |
Case Study: Antimicrobial Testing
A series of studies have evaluated the antimicrobial properties of imidazole derivatives against various pathogens. Although specific data on this compound is sparse, related compounds have shown promising results against P. falciparum with IC50 values below 100 nM . This suggests a potential pathway for future research into its use as an antimalarial agent.
Mechanism of Action
The mechanism by which 3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-(1H-Benzimidazol-2-yl)benzonitrile
- Structure : Replaces the imidazole with a benzimidazole fused to a benzene ring ().
- Properties: Higher molecular weight (C₁₄H₉N₃ vs. C₁₂H₁₀N₄) and planarity due to the fused benzimidazole. Applications: Benzimidazole derivatives are widely studied as antiparasitic and anticancer agents.
- Key Difference : The benzimidazole’s fused ring system increases rigidity and metabolic stability compared to the ethylimidazole in the target compound.
3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile
- Structure : Features a methylene linker between benzonitrile and benzimidazole ().
- Synthesis : Prepared via alkylation of benzimidazole with 3-(bromomethyl)benzonitrile under basic conditions.
- Biological Relevance: Demonstrated as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, highlighting the role of nitrile-imidazole hybrids in immunomodulation.
- Comparison: The methylene spacer increases conformational flexibility vs.
4-(2-Chloromethyl-imidazol-1-yl)-benzonitrile
- Structure : Substitutes the ethyl group with a chloromethyl substituent on the imidazole ().
- Reactivity : The chloromethyl group enables facile nucleophilic substitution, making it a versatile intermediate for further derivatization.
- Key Difference : The chlorine atom enhances electrophilicity, which may increase toxicity compared to the ethyl-substituted target compound.
3-[({2-[2-(1H-Imidazol-1-yl)pyrimidin-4-yl]ethyl}amino)methyl]benzonitrile
- Structure: Incorporates a pyrimidine ring and ethylamino linker ().
- Properties: Extended conjugation (C₁₇H₁₆N₆) introduces additional hydrogen-bonding and π-stacking sites. Potential applications in kinase inhibition due to pyrimidine’s prevalence in ATP-binding domains.
- Comparison : The pyrimidine moiety adds complexity and may improve selectivity for biological targets vs. the simpler ethylimidazole in the target compound.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (Da) | LogP<sup>*</sup> | Key Functional Groups |
|---|---|---|---|---|
| 3-[1-(1H-Imidazol-4-yl)ethyl]benzonitrile | C₁₂H₁₀N₄ | 210.09 | ~2.1 | Nitrile, imidazole |
| 4-(1H-Benzimidazol-2-yl)benzonitrile | C₁₄H₉N₃ | 219.08 | ~2.8 | Nitrile, benzimidazole |
| 3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile | C₁₅H₁₁N₃ | 233.10 | ~3.0 | Nitrile, benzimidazole, CH₂ |
| 4-(2-Chloromethyl-imidazol-1-yl)-benzonitrile | C₁₀H₆ClN₃ | 203.03 | ~1.5 | Nitrile, imidazole, Cl |
Biological Activity
3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile is an organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₂H₁₁N₃. It consists of a benzene ring substituted with a nitrile group and an imidazole moiety linked through an ethyl group. The structural characteristics of this compound contribute to its biological activity, particularly its interaction with various biological targets.
Antimicrobial Properties
Research indicates that compounds containing imidazole groups exhibit significant antimicrobial activity. This compound has shown promising results against various microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| C. albicans | 16 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in various studies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of caspase activity |
| HCT116 | 7.8 | Cell cycle arrest at G1 phase |
| A549 | 6.5 | Inhibition of proliferation |
Antiprotozoal Activity
The compound has also shown effectiveness against protozoan parasites, suggesting its potential as a treatment for diseases like amoebiasis and giardiasis.
| Protozoan Strain | IC50 (µM) |
|---|---|
| E. histolytica | 0.74 |
| G. intestinalis | 0.58 |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions, often utilizing techniques such as flash chromatography for purification.
Synthetic Route Example
A common synthetic route involves:
- Reaction of 4-bromobenzonitrile with imidazole derivatives.
- Purification using silica gel chromatography.
- Characterization via NMR spectroscopy.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties against clinical isolates, revealing significant activity compared to standard antibiotics .
- Anticancer Mechanisms : Research focusing on MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of apoptotic markers, indicating its potential as a chemotherapeutic agent .
- Protozoal Inhibition : Another investigation highlighted the effectiveness of this compound against E. histolytica, showing superior potency compared to traditional treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
